Cas no 1261898-01-4 (5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)

5-(4-tert-Butylphenyl)-2-hydroxybenzonitrile is a specialized organic compound featuring a benzonitrile core substituted with a hydroxyl group and a 4-tert-butylphenyl moiety. This structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of advanced materials or pharmaceuticals. The tert-butyl group enhances steric and electronic effects, while the hydroxyl and nitrile functionalities offer reactivity for further derivatization. Its well-defined molecular architecture ensures consistent performance in applications such as ligand synthesis or polymer modification. The compound’s stability under standard conditions and high purity make it suitable for precision research and industrial processes requiring controlled reactivity.
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile structure
1261898-01-4 structure
Product Name:5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
CAS No:1261898-01-4
MF:C17H17NO
MW:251.322984457016
MDL:MFCD18314381
CID:1219169
PubChem ID:53220056
Update Time:2025-10-19

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
    • 2-Cyano-4-(4-t-butylphenyl)phenol, 95%
    • MFCD18314381
    • 1261898-01-4
    • DTXSID90684833
    • AKOS017557647
    • 2-CYANO-4-(4-T-BUTYLPHENYL)PHENOL
    • 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
    • MDL: MFCD18314381
    • Inchi: 1S/C17H17NO/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-10,19H,1-3H3
    • InChI Key: BIWHSVWHYNVYCK-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C#N)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 251.131014166g/mol
  • Monoisotopic Mass: 251.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 44Ų

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320424-5 g
2-Cyano-4-(4-t-butylphenyl)phenol, 95%; .
1261898-01-4 95%
5g
€1,159.00 2022-08-31
abcr
AB320424-5g
2-Cyano-4-(4-t-butylphenyl)phenol, 95%; .
1261898-01-4 95%
5g
€1159.00 2024-04-20

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1261898-01-4)5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
Order Number:A1170006
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:15
Price ($):687.0
Email:sales@amadischem.com

Additional information on 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile

Introduction to 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile (CAS No. 1261898-01-4)

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1261898-01-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a benzonitrile core substituted with a hydroxyl group and a 4-tert-butylphenyl moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.

The molecular structure of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile consists of a benzene ring linked to a nitrile group at the 2-position and a phenyl ring at the 5-position, where the phenyl ring is further substituted with a 4-tert-butyl group. This arrangement imparts steric hindrance and electronic effects that can modulate the compound's interactions with biological targets. The presence of both hydroxyl and nitrile functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been growing interest in exploring the pharmacological potential of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile and its derivatives. The benzonitrile scaffold is well-known for its role in various bioactive compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the nitrile group can serve as a probe for studying enzyme reactivity and mechanism-based inhibition.

One of the most compelling aspects of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile is its potential as a lead compound for drug discovery. Researchers have utilized computational modeling and high-throughput screening techniques to identify its binding interactions with proteins involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a valuable starting point for developing novel therapeutic agents.

The 4-tert-butyl substituent in the phenyl ring not only influences the electronic properties of the molecule but also provides steric bulk, which can be crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability. This feature is particularly important in medicinal chemistry, where fine-tuning molecular structure is essential for achieving desired pharmacokinetic profiles.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile and its analogs. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to introduce diverse functional groups while maintaining structural integrity. These synthetic strategies have facilitated rapid exploration of structural space, allowing chemists to rapidly generate libraries of compounds for biological evaluation.

The biological activity of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile has been investigated in several preclinical models. Studies have demonstrated its potential in modulating inflammatory pathways by interacting with enzymes such as lipoxygenase and cyclooxygenase. Additionally, its ability to inhibit certain kinases has been explored as a basis for developing treatments against cancers and other chronic diseases. These findings highlight the compound's versatility as a pharmacological tool.

From a chemical biology perspective, 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile serves as an excellent scaffold for studying molecular recognition processes. The combination of hydrophobic aromatic rings and polar functional groups allows it to interact with both hydrophobic and polar regions of biological targets. This dual interaction capability is crucial for designing molecules with high specificity and affinity.

The synthesis of derivatives based on 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile has opened up new avenues for drug development. By modifying either the hydroxyl or nitrile group, or introducing additional substituents into the phenyl rings, chemists can generate compounds with enhanced potency or selectivity. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure affect biological activity.

In conclusion, 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile (CAS No. 1261898-01-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it an attractive candidate for further investigation. As synthetic chemistry continues to evolve, new derivatives and analogs are likely to be developed, expanding the therapeutic applications of this versatile molecule.

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Amadis Chemical Company Limited
(CAS:1261898-01-4)5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
A1170006
Purity:99%
Quantity:5g
Price ($):687.0
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